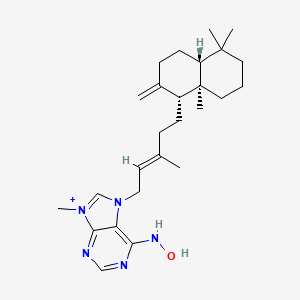

(-)-Ageloxime D

Description

Contextual Significance of Marine Natural Products in Chemical Biology

Marine organisms represent a vast and largely untapped reservoir of novel chemical structures with significant biological activities. geomar.deoup.com These low molecular weight secondary metabolites have been refined over millions of years of evolution to perform specific functions within their ecosystem. geomar.de In the field of chemical biology, which explores the influence of chemical compounds on biological systems, marine natural products are of particular interest for their potential as new drug candidates, agrochemicals, and other biotechnological applications. geomar.deroutledge.comtaylorfrancis.com The extreme and diverse conditions of marine environments, such as variations in pressure, salinity, and temperature, contribute to the incredible chemical diversity of these compounds. oup.com Researchers utilize advanced techniques like computational untargeted metabolomics and genomics to discover and characterize these unique molecules. geomar.de

The Genus Agelas as a Source of Bioactive Metabolites

The marine sponge genus Agelas is a prolific producer of a wide array of bioactive secondary metabolites. mdpi.comnih.govontosight.ai These compounds include various alkaloids, particularly bromopyrrole derivatives, as well as terpenoids, glycosphingolipids, and carotenoids. mdpi.comnih.gov Sponges of this genus are found in tropical and subtropical waters and have been the subject of extensive chemical investigation since the 1970s. nih.govontosight.ai The bioactive compounds isolated from Agelas species have demonstrated a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aitjnpr.org The unique metabolic pathways of these sponges, often involving symbiotic microorganisms, are a key factor in the production of these diverse and potent natural products. ontosight.ai

Historical Perspective and Nomenclature Evolution of (-)-Ageloxime D (now (-)-Agelamide D)

This compound was first isolated from the marine sponge Agelas nakamurai. nih.govrsc.org Initially, its structure was misidentified as an oxime derivative of (-)-agelasine D, leading to its original name. nih.govrsc.orgtjnpr.org However, subsequent detailed spectroscopic analysis, including 2D NMR, revealed that the compound is actually a formamide (B127407) derivative. nih.gov This structural revision led to the renaming of the compound to (-)-agelamide D to more accurately reflect its chemical nature. nih.govrsc.orgtjnpr.org The molecular formula was confirmed as C₂₆H₄₀N₅O through high-resolution mass spectrometry. nih.gov Despite the name change, the original designation "this compound" is still found in some of the earlier literature. nih.govjapsonline.commdpi.com

Research Findings on this compound / (-)-Agelamide D

The investigation into this compound, now correctly identified as (-)-Agelamide D, has uncovered several noteworthy biological activities.

Antimicrobial and Anti-biofilm Activity

Studies have shown that this compound possesses antimicrobial properties. Specifically, it has demonstrated antifungal activity against Cryptococcus neoformans. nih.govmdpi.com Furthermore, it has been reported to inhibit biofilm formation of Staphylococcus epidermidis without being bactericidal, a characteristic that is of significant interest in combating antibiotic resistance. mdpi.com

Cytotoxicity and Anticancer Potential

This compound has exhibited cytotoxic effects against various cancer cell lines. It was found to be active against L5178Y mouse lymphoma cells. nih.govrsc.orgjapsonline.com More recent research has highlighted its potential as a natural radiosensitizer in hepatocellular carcinoma (HCC) models. nih.govresearchgate.net It was observed to enhance the sensitivity of Hep3B cells to radiation, leading to decreased clonogenic survival and increased apoptotic cell death. nih.govresearchgate.netresearchgate.net This effect is mediated through the unfolded protein response (UPR) pathway. nih.govresearchgate.net

Antifouling Properties

In the context of marine ecology, this compound has been investigated for its antifouling capabilities. It has been shown to be effective against the larvae of the barnacle Balanus improvisus. rsc.orgtjnpr.org This activity is crucial for the host sponge's defense against being overgrown by other marine organisms.

Table 1: Bioactivity Profile of this compound / (-)-Agelamide D

| Biological Activity | Target Organism/Cell Line | Observed Effect | Reference(s) |

|---|---|---|---|

| Antifungal | Cryptococcus neoformans | Inhibition of growth | nih.gov, mdpi.com |

| Anti-biofilm | Staphylococcus epidermidis | Inhibition of biofilm formation | mdpi.com |

| Cytotoxicity | L5178Y mouse lymphoma cells | Growth inhibition | nih.gov, japsonline.com, rsc.org |

| Radiosensitization | Hepatocellular Carcinoma (HCC) cells | Enhanced radiation sensitivity, increased apoptosis | nih.gov, researchgate.net, researchgate.net |

| Antifouling | Balanus improvisus (barnacle larvae) | Toxic to larvae | tjnpr.org, rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[7-[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N5O/c1-18(12-15-31-17-30(6)24-22(31)23(29-32)27-16-28-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5/h12,16-17,20-21,32H,2,7-11,13-15H2,1,3-6H3,(H,27,28,29)/q+1/b18-12+/t20-,21-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKZZZXQPZKTGJ-SYKKHXDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C=[N+](C2=NC=NC(=C21)NO)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CN1C=[N+](C2=NC=NC(=C21)NO)C)/CC[C@@H]3C(=C)CC[C@H]4[C@]3(CCCC4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Origin, and Biological Context

Isolation from Marine Sponge Species (e.g., Agelas nakamurai, Agelas mauritiana, Agelas sp)

(-)-Ageloxime D has been consistently isolated from marine sponges belonging to the genus Agelas. These sponges are recognized as a prolific source of structurally unique secondary metabolites, including a variety of diterpene and bromopyrrole alkaloids. nih.govrsc.org The isolation of this compound has been reported from several distinct species within this genus, collected from various marine environments.

Specifically, the compound has been identified in:

Agelas nakamurai : Specimens collected from Indonesian and Okinawan waters have been found to contain this compound. nih.govnih.govsemanticscholar.org

Agelas mauritiana : This species, collected from the Paracel Islands in the South China Sea, has also been a source of this compound. nih.govscispace.com

Agelas sp. : Unspecified species of Agelas, such as those collected from Chuuk, Federated States of Micronesia, have yielded the compound. nih.gov

The recurring isolation of this compound from different Agelas species across diverse geographical locations highlights its significance as a characteristic metabolite of this sponge genus.

| Marine Sponge Species | Collection Location | Reference |

|---|---|---|

| Agelas nakamurai | Indonesia | nih.govsemanticscholar.org |

| Agelas mauritiana | Paracel Islands, South China Sea | nih.govscispace.com |

| Agelas sp. | Chuuk, Federated States of Micronesia | nih.gov |

Methodological Approaches for Natural Product Isolation

The isolation of this compound from sponge tissue is a multi-step process that involves initial extraction followed by extensive chromatographic purification. nih.gov The general protocol is designed to separate this polar alkaloid from a complex mixture of lipids, salts, and other primary and secondary metabolites present in the sponge. nih.govnih.gov

The typical workflow for isolation includes:

Extraction : The wet or frozen sponge material is extracted with a polar solvent, most commonly ethanol (B145695) (EtOH) or methanol, to create a crude extract. nih.govsci-hub.red

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract. nih.govnih.gov

Column Chromatography : The resulting fractions are further purified using various column chromatography techniques. These often include silica (B1680970) gel, octadecylsilane (B103800) (ODS), and size-exclusion chromatography (e.g., Sephadex LH-20). nih.gov

High-Performance Liquid Chromatography (HPLC) : The final purification step typically involves preparative HPLC, often using a C18 column, to isolate the pure compound. nih.govresearchgate.net

Once isolated, the structure of this compound is elucidated and confirmed using spectroscopic methods, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov Optical rotation measurements are also used to confirm the compound's specific stereochemistry. nih.gov

| Step | Method | Purpose |

|---|---|---|

| 1 | Solvent Extraction (e.g., Ethanol) | To obtain a crude extract from the sponge tissue. nih.gov |

| 2 | Solvent Partitioning | To perform initial fractionation based on polarity. nih.gov |

| 3 | Column Chromatography (Silica, ODS, Sephadex LH-20) | To separate the complex mixture into simpler fractions. nih.gov |

| 4 | High-Performance Liquid Chromatography (HPLC) | To achieve final purification of the target compound. researchgate.net |

| 5 | Spectroscopic Analysis (NMR, MS) | To confirm the chemical structure and stereochemistry. nih.govnih.gov |

Ecological Role and Biosynthetic Hypotheses in Marine Organisms

The secondary metabolites produced by marine sponges and their associated microorganisms are widely believed to serve as chemical defense mechanisms. nih.govfrontiersin.org Diterpene alkaloids, such as this compound and its congeners, likely play a crucial role in protecting the sponge from predators, pathogenic microbes, and biofouling. frontiersin.orgresearchgate.net The antimicrobial and cytotoxic activities reported for many Agelas alkaloids support this defensive ecological function. nih.govnih.gov

The biosynthesis of this compound is intrinsically linked to its parent compound, (-)-agelasine D. Initially, this compound was misidentified as an oxime derivative of agelasine (B10753911) D. nih.govsci-hub.st However, subsequent research and synthesis have led to a structural revision, identifying it as a formamide (B127407) derivative. nih.govsci-hub.stresearchgate.net This revised structure, (+)-N-[4-amino-6-(methylamino)pyrimidin-5-yl]-N-copalylformamide, is understood to be a product of the basic hydrolysis of the 9-methyladeninium ring present in agelasine D. sci-hub.stresearchgate.net This conversion can occur during the extraction and isolation process, particularly during chromatography on silica gel, suggesting that this compound may be an artifact formed from the natural precursor (-)-agelasine D. researchgate.net This relationship underscores the chemical reactivity of the agelasine scaffold and provides a clear biosynthetic link to its precursor.

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Methods in Initial Structural Assignments

The initial structural characterization of (-)-Ageloxime D relied on a suite of advanced spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS analysis provided a molecular formula of C₂₆H₄₀N₅O, which was consistent with the revised formamide (B127407) structure. nih.gov

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, was instrumental in assembling the carbon-hydrogen framework of the molecule. The data revealed the presence of a diterpenoid component, identified as a labdane (B1241275) skeleton, attached to a nitrogenous base. nih.gov While these methods allowed for the correct assignment of the majority of the molecule's structure, the interpretation of the data for the nitrogenous portion led to the initial, incorrect proposal of an oxime derivative of agelasine (B10753911) D. nih.gov The NMR data obtained for the natural product were later found to be in full agreement with the revised formamide structure. nih.govresearchgate.net

Table 1: Reported ¹³C NMR Data for this compound in CD₃OD

| Position | Chemical Shift (δ) ppm |

| 1 | 40.8 |

| 2 | 20.3 |

| 3 | 43.1 |

| 4 | 34.4 |

| 5 | 57.0 |

| 6 | 25.5 |

| 7 | 39.5 |

| 8 | 148.6 |

| 9 | 57.0 |

| 10 | 40.4 |

| 11 | 18.2 |

| 12 | 43.1 |

| 13 | 43.1 |

| 14 | 125.7 |

| 15 | 137.9 |

| 16 | 24.3 |

| 17 | 16.5 |

| 18 | 34.5 |

| 19 | 22.4 |

| 20 | 15.3 |

| 2' | 159.2 |

| 4' | 155.6 |

| 5' | 114.3 |

| 6' | 161.4 |

| N-CH₃ | 27.9 |

| N-CHO | 165.4 |

Data compiled from published research findings. researchgate.net

Rationale and Evidence for Structural Revision from Oxime to Formamide Moiety

The structural revision of this compound was prompted when synthetic efforts to produce the proposed oxime-containing structure yielded a compound whose spectroscopic data did not match those of the natural isolate. researchgate.netresearchgate.net Researchers synthesized (+)-N⁶-Hydroxyagelasine D, the enantiomer of the proposed structure of this compound. researchgate.net Upon comparing the NMR spectra, significant discrepancies were observed between the synthesized compound and the natural product, indicating the initial structural assignment was incorrect. researchgate.netresearchgate.net

The definitive evidence for the correct structure came from an alternative synthetic route. Basic hydrolysis of the related compound, agelasine D, yielded (+)-N-[4-amino-6-(methylamino)pyrimidin-5-yl]-N-copalylformamide. researchgate.netresearchgate.net The spectral data of this newly synthesized formamide derivative were in full agreement with the data reported for the natural product this compound. researchgate.netresearchgate.net This finding conclusively demonstrated that the molecule contained a formamide moiety (-N-CHO) rather than an oxime group (-N-OH). Following this revision, the compound is also referred to as (-)-agelamide D. nih.govresearchgate.net

Table 2: Comparative ¹³C NMR Data (CD₃OD) Leading to Structural Revision

| Compound | Key Chemical Shift (δ) ppm |

| Natural this compound | 165.4 (N-CHO) |

| Synthesized Formamide Derivative | In full agreement with natural product |

| Synthesized Oxime Precursor | Did not match natural product data |

This table illustrates the key finding where the formamide carbon signal confirmed the revised structure. researchgate.net

Determination of Absolute Stereochemistry and Conformational Analysis

With the correct planar structure established as a formamide, the final step was to confirm the absolute stereochemistry of the chiral centers within the diterpenoid portion of the molecule. This was accomplished through the measurement of its optical rotation and comparison with synthetic standards. nih.gov

The optical rotation of the natural product, isolated as this compound, was measured to be -6.4 (c 0.5, MeOH). nih.gov This value was compared to the optical rotation of the synthetically prepared enantiomer, (+)-ageloxime D (the formamide derivative), which was reported as +5.6 (c 0.5, MeOH). nih.gov The opposite signs of the optical rotation values confirmed the absolute stereochemistry of the natural product as depicted, validating the assignment of the stereocenters in the labdane skeleton. nih.gov

Synthetic Methodologies and Derivative Chemistry

Total Synthesis Strategies for (-)-Ageloxime D and its Enantiomers/Analogs

Initial efforts in the total synthesis of this compound were directed at its proposed structure, a 7,9-dialkylpurinium salt featuring a diterpenoid side chain at the N-7 position and a distinctive hydroxylamine (B1172632) group at the C-6 position. uio.no However, no total synthesis has successfully replicated the spectral data of the natural product based on this initial structural assignment. uio.nouio.no

A pivotal synthetic campaign focused on producing the enantiomer of the proposed structure, named (+)-N⁶-Hydroxyagelasine D. uio.nonih.gov This endeavor was crucial as it ultimately demonstrated that the spectral data of the synthesized enantiomer did not align with those reported for the natural this compound. nih.govresearchgate.net This discrepancy was a key finding that prompted a structural revision of the natural compound. researchgate.net

Strategic Approaches to the Purine (B94841) Moiety Functionalization

The synthetic strategy for the purine core of the target molecule commenced with a readily available precursor, 9-methyl-6-chloropurine. uio.no A critical step was the development of an efficient method to introduce a hydroxylamine functionality at the C-6 position of the purine ring. uio.no The resulting 6-hydroxylaminopurine intermediate exists as a mixture of tautomers: the imino (oxime) form and the amino (hydroxylamine) form. researchgate.net This tautomerism is an important consideration for subsequent alkylation reactions.

Stereoselective Assembly of the Diterpenoid Side Chain

The synthetic plan involved a convergent approach, where the diterpenoid side chain was constructed separately before being coupled to the purine heterocycle. For the synthesis of the enantiomeric target, (+)-N⁶-hydroxyagelasine D, the required chiral side chain was derived from commercially available (+)-manool. Through a four-step reaction sequence, (+)-manool was converted into the corresponding (+)-copalol derivative, which possesses the necessary stereochemistry for the subsequent coupling step. uio.no This side chain was then converted to an appropriate alkylating agent, typically a bromide, to facilitate its attachment to the purine core. nih.gov

Methodological Advancements in N-Alkylation and Protecting Group Chemistry

A significant challenge in the synthesis was achieving selective alkylation at the N-7 position of the purine ring. Direct alkylation of the 6-hydroxylaminopurine intermediate resulted in poor regioselectivity. uio.no To overcome this, a protecting group strategy was employed. A sterically demanding tert-butyl(dimethyl)silyl (TBDMS) group was installed on the N⁶-hydroxyamino moiety. uio.noresearchgate.net This bulky group effectively shielded the N⁶- and N-1 positions, thereby directing the incoming diterpenoid electrophile to the desired N-7 position. uio.noresearchgate.net

The key N-7 alkylation was thus performed on the protected intermediate, N⁶-[tert-butyl(dimethyl)silyloxy]-9-methyl-9H-purin-6-amine, using the previously synthesized diterpenoid bromide. nih.govresearchgate.net The final step in the sequence was the removal of the TBDMS protecting group. This was accomplished under mild conditions using a fluoride (B91410) source, such as ammonium (B1175870) fluoride, to liberate the hydroxylamine and yield the target molecule, (+)-N⁶-hydroxyagelasine D, and its analogs. uio.noresearchgate.net

| Synthetic Step | Description | Key Reagents/Intermediates |

| Purine Functionalization | Introduction of a hydroxylamine group onto the purine core. | 9-methyl-6-chloropurine |

| Side Chain Synthesis | Four-step conversion of (+)-manool to the (+)-copalol side chain. | (+)-Manool |

| Protection | Installation of a bulky silyl (B83357) group to direct alkylation. | TBDMS-Cl |

| N-7 Alkylation | Coupling of the diterpenoid side chain to the protected purine. | N⁶-[tert-butyl(dimethyl)silyloxy]-9-methyl-9H-purin-6-amine, (+)-copalyl bromide |

| Deprotection | Removal of the silyl protecting group to yield the final product. | Ammonium Fluoride |

Chemical Synthesis of N-Hydroxyagelasine Analogs and Other Derivatives

The synthetic route developed for (+)-N⁶-hydroxyagelasine D proved to be versatile and was successfully applied to generate a series of analogs. researchgate.netforskningsradet.no By substituting the copalyl-derived side chain with other terpenoid groups, such as geranyl and geranylgeranyl moieties, new derivatives were synthesized. uio.no Notably, the synthesized N⁶-hydroxyagelasine D and an analog bearing a geranylgeranyl side chain exhibited potent antimicrobial activities. nih.govresearchgate.net

Further diversification of the agelasine (B10753911) scaffold has been explored. For instance, the introduction of an amino group at the C-2 position of the purine nucleus in related agelasine and ageloxime analogs was found to confer or enhance antineoplastic properties. researchgate.net

| Analog | Side Chain | Reference |

| (+)-N⁶-Hydroxyagelasine D | (+)-Copalyl | nih.govresearchgate.net |

| Geranyl-Ageloxime Analog | Geranyl | uio.no |

| Geranylgeranyl-Ageloxime Analog | Geranylgeranyl | uio.noresearchgate.net |

| 2-Amino Agelasine/Ageloxime Analogs | Various | researchgate.net |

Semi-synthetic Transformations from Related Agelasines

The structural puzzle of this compound was ultimately solved through a semi-synthetic transformation involving the related natural product, agelasine D. nih.gov Following the observation that synthetic (+)-N⁶-hydroxyagelasine D did not match the natural product's data, researchers performed a basic hydrolysis on agelasine D. nih.govresearchgate.net This chemical reaction caused a ring-opening of the purine system. researchgate.net

The resulting product was identified as (+)-N-[4-amino-6-(methylamino)pyrimidin-5-yl]-N-copalylformamide. nih.gov Critically, the spectroscopic data (NMR) for this semi-synthetically derived, ring-opened compound were in full agreement with the data reported for the natural isolate of this compound. nih.govresearchgate.net This finding demonstrated that this compound is not a 6-hydroxylaminopurine as first thought, but rather a formamide (B127407) derivative resulting from the cleavage of the purine's imidazole (B134444) ring.

Mechanistic Insights into Biological Activities in Vitro and Preclinical Studies

Anti-biofilm Activity and Mechanisms of Action

Potential Quorum Sensing Modulation

Biofilm formation is a critical virulence factor for many pathogens, enabling them to evade host defenses and antimicrobial treatments. Quorum sensing (QS) is a cell-to-cell communication system that regulates various bacterial behaviors, including biofilm development sofw.comuniversityofgalway.iefrontiersin.org. (-)-Ageloxime D has demonstrated the ability to inhibit biofilm formation in Staphylococcus epidermidis adipogen.comvincibiochem.ithellobio.combiomol.com. Crucially, this inhibition of biofilm formation occurs without significantly affecting the growth of planktonic bacteria adipogen.comvincibiochem.itresearchgate.nethellobio.combiomol.com. This selective activity suggests that this compound may interfere with the signaling pathways that govern biofilm development, potentially through quorum sensing modulation universityofgalway.iemdpi.com. By disrupting this communication, this compound could represent a novel strategy for combating bacterial infections that rely on biofilms for persistence and virulence.

Antimicrobial and Antiprotozoal Efficacy

This compound exhibits a notable spectrum of activity against various microbial and protozoal pathogens, highlighting its potential as a broad-spectrum agent. Its efficacy has been documented against fungal pathogens like Cryptococcus neoformans, protozoa responsible for leishmaniasis, and has shown promise in modulating bacterial behavior related to virulence.

Antifungal Spectrum of Activity (e.g., Cryptococcus neoformans)

This compound has demonstrated significant antifungal activity against the opportunistic fungal pathogen Cryptococcus neoformans nih.govresearchgate.netnih.govfigshare.comfigshare.com. Studies have reported specific inhibitory concentrations, with an IC50/MIC value of 5.94/10.00 μg/mL against C. neoformans nih.gov. This activity positions this compound as a potential candidate for developing new antifungal agents, particularly given the increasing challenge of antifungal drug resistance frontiersin.org.

Antileishmanial Activity (Leishmania donovani)

The compound also displays efficacy against protozoa, notably Leishmania donovani, the causative agent of visceral leishmaniasis nih.govresearchgate.netnih.govfigshare.comfigshare.com. Research has quantified its antileishmanial activity, reporting IC50/IC90 values of 29.28/33.96 μg/mL nih.gov. Furthermore, related compounds and analogs have shown high activity against protozoa responsible for leishmaniasis and Chagas disease, indicating a broader antiprotozoal potential within this class of compounds uio.nouio.nouio.no.

Activity against Intracellular Pathogens (e.g., Mycobacterium tuberculosis)

This compound and its derivatives have shown promising activity against Mycobacterium tuberculosis, a significant intracellular pathogen uio.nouio.nouio.nosmujo.idresearchgate.net. Specifically, ent-ageloxime D and a geranylgeranyl-ageloxime analog exhibited high activity against M. tuberculosis uio.nouio.nouio.no. The broader class of agelasines is recognized for their antimycobacterial properties smujo.id, and this compound contributes to this profile by demonstrating broad-spectrum antimicrobial activity that includes activity against M. tuberculosis researchgate.net.

Broad-Spectrum Antibacterial Effects (e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA))

While related compounds like ageloxime B have shown direct antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) nih.govmdpi.comresearchgate.netnih.govfigshare.com, the primary reported antibacterial effect of this compound itself is its ability to inhibit biofilm formation in Staphylococcus epidermidis adipogen.comvincibiochem.ithellobio.combiomol.com. It has been noted that this compound displays antimicrobial activity researchgate.net, and it specifically targets biofilm formation rather than bacterial growth in S. epidermidis researchgate.net. This distinction is important, as it suggests a mechanism focused on virulence factor modulation rather than direct bactericidal action against planktonic cells for this specific compound.

Cellular Proliferation Modulation and Cytotoxic Activity

This compound has demonstrated effects on cellular proliferation and exhibits cytotoxic activity against specific cell lines. It has been found to be cytotoxic against L5178Y mouse lymphoma cells adipogen.comhellobio.comfishersci.com. Furthermore, studies have reported a growth inhibitory activity of this compound against L5178Y cells with a GI50 value of 12.5 μM nih.gov. In addition, a fraction from the sponge Agelas nakamurai containing this compound showed potent inhibition of proliferation against human breast cancer cell lines, MDA-MB-231 (IC50: 10.677 µg/mL) and MCF-7 (IC50: 15.154 µg/mL) japsonline.com. These findings suggest a role for this compound in modulating cellular proliferation and exhibiting cytotoxic effects, particularly in cancer cell models.

Differential Effects on Specific Cancer Cell Lines

This compound has demonstrated varying degrees of inhibitory activity across different cancer cell lines, highlighting a potential for selective targeting.

L5178Y Mouse Lymphoma Cells: Studies have reported the growth inhibitory activity of this compound against L5178Y mouse lymphoma cells, with a reported GI50 value of 12.5 μM nih.gov, mdpi.com. This activity is noted to be approximately one-third of that observed for agelasine (B10753911) D nih.gov, mdpi.com. Other related compounds, agelasines D and ageloxime D, have also shown cytotoxicity against L5178Y mouse lymphoma cells researchgate.net.

MDA-MB-231 and MCF-7 Breast Cancer Cells: Research involving extracts from the marine sponge Agelas nakamurai, which contain this compound, has shown significant antiproliferative effects on human breast cancer cell lines. A specific subfraction (F7) containing this compound exhibited strong inhibition against MDA-MB-231 cells with an IC50 of 10.677 μg/mL and against MCF-7 cells with an IC50 of 15.154 μg/mL japsonline.com, japsonline.com, researchgate.net. These findings indicate a notable cytotoxic effect on these breast cancer models.

Table 1: Cytotoxic Activity of this compound Against Selected Cancer Cell Lines

| Cell Line | Activity Type | Value | Reference |

| L5178Y | GI50 | 12.5 μM | nih.gov, mdpi.com |

| MDA-MB-231 | IC50 | 10.677 μg/mL | japsonline.com, japsonline.com, researchgate.net |

| MCF-7 | IC50 | 15.154 μg/mL | japsonline.com, japsonline.com, researchgate.net |

Receptor/Enzyme Interaction Studies

Investigations into the molecular targets of this compound and related compounds suggest interactions with critical cellular machinery, including ion pumps.

Na+/K+-ATPase Inhibition: The marine sponge Agelas nakamurai, the source from which this compound is isolated, has been reported to display potent inhibitory effects on Na+/K+-ATPase unipa.it. Furthermore, compounds belonging to the agelasine class, which share structural similarities and are derived from marine sponges of the Agelas genus, are known to exhibit Na+/K+-ATPase inhibition in mammalian tissues researchgate.net. Agelasine F, another compound from this genus, has also been noted for its inhibition of Na, K-ATPase uio.no. While direct evidence of this compound's specific interaction with Na+/K+-ATPase is still under investigation, these findings suggest a potential role for this enzyme system in the biological activities observed for compounds from this marine source.

Structure Activity Relationship Sar Investigations

Correlating Specific Structural Motifs with Biological Potency

The biological potency of (-)-Ageloxime D and related Agelas alkaloids is intrinsically linked to two principal structural motifs: a bulky, lipophilic diterpenoid tail and a polar heterocyclic headgroup derived from a purine (B94841) base.

The Heterocyclic Moiety: The N-containing heterocyclic portion of the molecule is the primary determinant of the specific type of biological activity observed. In Agelasine (B10753911) D, this is a 9-methyladeninium moiety. researchgate.net However, in this compound, this purine ring system is opened, resulting in a distinct N-copalylformamide structure. researchgate.netresearchgate.net This seemingly minor modification dramatically shifts the biological effect, indicating that the integrity and specific functionalization of the heterocyclic headgroup are critical for target recognition and binding. While the diterpene tail acts as an anchor and membrane-interacting element, the heterocyclic head dictates the specific biological outcome, such as cytotoxicity versus anti-biofilm activity.

Influence of Functional Groups and Stereochemistry on Bioactivity

The functional groups and stereochemistry of this compound are pivotal in defining its biological activity, particularly when contrasted with (-)-Agelasine D.

The most significant functional group difference lies in the heterocyclic head. (-)-Agelasine D possesses an intact purinium salt with a primary amine at the C-6 position. In contrast, the revised structure of this compound features a formamide (B127407) group resulting from the hydrolytic opening of the purine's imidazole (B134444) ring. researchgate.netresearchgate.net This single functional group alteration leads to a stark divergence in bioactivity:

Anti-biofilm vs. Antibacterial Activity: this compound is noted for its ability to inhibit biofilm formation by Staphylococcus epidermidis without being toxic to the planktonic bacteria (MIC > 45 μM). Conversely, (-)-Agelasine D is a potent growth inhibitor of S. epidermidis (MIC < 0.09 μM) but does not prevent biofilm formation. researchgate.net This suggests the formamide group in this compound is crucial for targeting pathways related to biofilm development, while the N⁶-amino purine structure of Agelasine D is optimized for bactericidal or bacteriostatic effects.

Cytotoxicity: The presence of the formamide group in this compound generally leads to reduced cytotoxicity compared to the purinium salt of Agelasine D. nih.gov This attenuation of toxicity highlights the importance of the intact, positively charged purine ring in Agelasine D for its potent cytotoxic effects.

Regarding stereochemistry, the naturally occurring compounds are designated as "(-)" enantiomers. While extensive SAR studies on the stereochemistry are limited, the conservation of this specific stereoisomer across related active compounds suggests that the defined three-dimensional arrangement of the chiral centers in the diterpenoid tail is essential for proper orientation and interaction with biological targets.

| Compound | Key Functional Group | Primary Bioactivity Profile | Reference |

|---|---|---|---|

| This compound | Formamide | Inhibits S. epidermidis biofilm formation; lower cytotoxicity. | researchgate.netresearchgate.net |

| (-)-Agelasine D | N⁶-Amino Purinium Salt | Potent antibacterial growth inhibitor; higher cytotoxicity. | researchgate.netresearchgate.net |

Comparative Analysis with Agelasine D and other Agelas Alkaloids

A comparative analysis underscores the unique pharmacological niche of this compound within the Agelas alkaloid family. The primary point of comparison is its direct precursor, (-)-Agelasine D.

As a class, Agelas alkaloids, which are conjugates of a diterpene and a 9-methyladeninium moiety, are known for a wide array of biological properties, including antibacterial, antiprotozoal, and cytotoxic activities. nih.gov The variation in these activities across different members of the family often stems from substitutions on either the diterpene or the purine core.

The comparison between this compound and (-)-Agelasine D provides the clearest example of SAR. The conversion of the purinium ring in Agelasine D to the formamide in this compound results in a consistent reduction in growth-inhibitory and cytotoxic potency. For instance, the growth inhibitory activity (GI₅₀) of this compound against L5178Y murine lymphoma cells was 12.5 μM, approximately one-third of the potency of (-)-Agelasine D (GI₅₀, 4.0 μM). nih.gov A similar trend was observed in human hepatocellular carcinoma Hep3B cells, where (-)-Agelasine D was more cytotoxic (GI₅₀ = 9.9 µM) than this compound (GI₅₀ = 12.0 µM). nih.govresearchgate.net

However, this decrease in cytotoxicity is coupled with the emergence of a distinct and valuable biological function: anti-biofilm activity. researchgate.net This functional switch demonstrates that the intact purine system of the broader Agelasine class is optimized for cytotoxicity, while the ring-opened formamide structure of this compound engages different cellular machinery related to bacterial community formation.

| Compound | L5178Y Murine Lymphoma Cells (μM) | Hep3B Hepatocellular Carcinoma Cells (μM) | Reference |

|---|---|---|---|

| This compound | 12.5 | 12.0 | nih.govresearchgate.net |

| (-)-Agelasine D | 4.0 | 9.9 | nih.govresearchgate.net |

Advanced Analytical Characterization and Computational Approaches

High-Resolution Spectroscopic Techniques for Comprehensive Analysis (e.g., 2D NMR, HRMS)

High-resolution spectroscopic techniques are fundamental for the definitive structural determination of natural products like (-)-Ageloxime D. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments, plays a crucial role in establishing the connectivity and spatial arrangement of atoms within the molecule. Techniques such as ¹H-¹H COSY, HSQC, HMBC, and NOESY provide detailed information about proton-proton couplings, direct carbon-proton correlations, and long-range proton-carbon correlations, respectively, enabling the complete assignment of the molecular structure nih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of this compound. By providing accurate mass-to-charge ratios, HRMS allows for the calculation of elemental composition, which is critical for confirming the identity of the isolated compound. For instance, HRMS analysis has confirmed the molecular formula of this compound as C₂₆H₄₀ClN₅O nih.govmdpi.comnih.govresearchgate.net. It has also been noted that the spectral data, including NMR, initially led to the proposal of an oxime derivative structure, but subsequent analysis and revision indicated a formamide (B127407) derivative mdpi.comresearchgate.netresearchgate.netnih.gov. The use of techniques like ultra-high-pressure liquid chromatography (UHPLC) coupled with HRMS, such as a Triple TOF® system, further enhances the analytical capabilities by providing both separation and high-resolution mass data mdpi.com.

Chromatographic-Mass Spectrometric Profiling (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool for the profiling and identification of this compound within complex biological extracts or during purification processes. This technique combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. Studies have utilized LC-MS/MS to identify this compound in fractions from the sponge Agelas nakamurai japsonline.comjapsonline.com.

Observations during LC-MS analysis have indicated that this compound can present as a double peak in the chromatogram. This phenomenon has been attributed to the tautomerism of its oxime group, which can also lead to splitting peaks in UV spectra and duplicated resonances in NMR spectra japsonline.comjapsonline.com. Specific LC conditions employed include using an ACQUITY UPLC® BEH C8 column with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid, employing a gradient system japsonline.comjapsonline.com. The identification of ion molecules at m/z 440.3 and 422.3 has also been reported in this context japsonline.com.

Computational Modeling and Molecular Docking Studies (e.g., Antifouling Potential)

Computational modeling, particularly molecular docking, provides valuable insights into the potential biological activities of this compound, such as its antifouling properties. Molecular docking studies have investigated the binding affinities of this compound to various target proteins. For instance, studies have shown robust binding affinities to acetylcholinesterase (AChE), with values ranging from -8.2 to -9.6 kcal/mol, comparable to those of commercial antifoulants researchgate.net.

Further computational investigations have explored the interaction of this compound with the Bap1 protein, a major biofilm matrix protein in Vibrio cholerae. Molecular docking simulations revealed a binding affinity of -8.8 kcal/mol for this compound against the Bap1 protein (PDB ID: 6MLT), indicating a strong interaction researchgate.netrrmedicine.ru. The analysis suggested that this compound forms three hydrogen bonds with specific amino acid residues within the protein's active site researchgate.netrrmedicine.ru. These computational findings support the hypothesis that natural compounds like this compound can effectively inhibit biofilm formation, potentially offering a more eco-friendly alternative to synthetic antifoulants researchgate.netrrmedicine.ru. Toxicity assessments using computational tools like EPI Suite™ have also indicated favorable, more eco-friendly toxicological parameters for this compound compared to certain commercial antifouling agents researchgate.net.

Advanced Optical Rotation Measurements

Optical rotation measurements are critical for determining the stereochemistry and confirming the absolute configuration of chiral molecules like this compound. The specific rotation, denoted as [α]D, provides a characteristic value for a pure enantiomer under defined conditions (temperature, solvent, concentration).

Reported optical rotation values for this compound include [α]D25 -6.4 ± 0.6 (c 0.5, MeOH) researchgate.netmdpi.comnih.gov. Comparisons with synthesized enantiomers, such as (+)-Ageloxime D, which yielded a value of +5.6 (c 0.5, MeOH) mdpi.comresearchgate.net, have been instrumental in confirming the absolute stereochemistry of the naturally occurring compound mdpi.com. These measurements are vital for distinguishing between enantiomers and ensuring the correct structural assignment, especially when comparing isolated natural products with synthesized analogs uio.no.

Emerging Research Frontiers and Future Perspectives

Discovery of Novel Biological Targets and Pathways

Research into (-)-Ageloxime D has begun to elucidate its mechanisms of action at the cellular and molecular levels. In cancer research, it has demonstrated radiosensitizing effects on hepatocellular carcinoma (HCC) cells, specifically Hep3B cells. This sensitization is linked to an increase in apoptotic cell death and a reduction in clonogenic survival when combined with radiation therapy nih.govresearchgate.net. Mechanistically, this compound has been shown to upregulate key pathways involved in the unfolded protein response (UPR), notably the PERK/eIF2α/ATF4 axis nih.govresearchgate.netresearchgate.netresearchgate.net. This activation of ATF4, a stress-induced transcription factor, suggests that this compound may modulate cellular stress responses, potentially tipping the balance towards cell death under specific conditions nih.govnih.gov.

In the context of antimicrobial activity, this compound exhibits a unique ability to inhibit the formation of biofilms by Staphylococcus epidermidis without affecting the growth of planktonic bacteria researchgate.netuio.noresearchgate.netmdpi.comnih.gov. This suggests a targeted mechanism against bacterial adhesion and community formation rather than direct bactericidal action. The parent compound, (-)-agelasine D, has been observed to have the opposite effect, inhibiting bacterial growth but not biofilm formation uio.noresearchgate.net. This differential activity highlights distinct biological targets or pathways influenced by subtle structural variations within the agelasine (B10753911) family.

Strategies for Overcoming Antimicrobial Resistance

This compound's ability to inhibit bacterial biofilm formation presents a promising strategy for combating antimicrobial resistance. Biofilms are known to confer significant resistance to antibiotics and host immune defenses, making infections associated with them particularly challenging to treat researchgate.netuio.noresearchgate.netmdpi.com. By disrupting biofilm integrity or formation, this compound may circumvent these resistance mechanisms, potentially resensitizing bacteria to existing antimicrobial agents or preventing the establishment of persistent infections. Furthermore, related compounds and synthetic analogs of agelasines have shown activity against Mycobacterium tuberculosis, a pathogen notorious for its resistance uio.notandfonline.comnih.gov. While direct data for this compound against resistant strains of M. tuberculosis is limited, its structural class suggests potential in this area.

Bio-inspired Design of Novel Radiosensitizers and UPR Modulators

The exploration of this compound as a radiosensitizer for hepatocellular carcinoma (HCC) is a significant emerging frontier nih.govresearchgate.net. Its capacity to enhance the efficacy of radiation therapy by increasing apoptotic cell death and reducing clonogenic survival in HCC cells, such as Hep3B, positions it as a potential lead compound for developing novel radiosensitizing agents nih.govresearchgate.netresearchgate.net. The observed upregulation of the PERK/eIF2α/ATF4 pathway, a key component of the Unfolded Protein Response (UPR), is particularly noteworthy nih.govresearchgate.netresearchgate.netresearchgate.net. ATF4, a transcription factor induced by ER stress, typically promotes cell survival but can also mediate apoptosis under prolonged or severe stress nih.govnih.gov. This dual role suggests that this compound, by modulating ATF4 expression, could potentially enhance the cytotoxic effects of radiation by promoting apoptosis in cancer cells nih.govresearchgate.net. The bio-inspired design aspect comes from its natural origin and its potential to be structurally modified for improved therapeutic profiles.

Role of Symbiotic Microorganisms in Natural Product Biosynthesis

Marine sponges, including the Agelas genus, are known to harbor a diverse array of symbiotic microorganisms, such as bacteria and archaea, which are often responsible for the biosynthesis of complex secondary metabolites semanticscholar.org. While specific studies directly attributing the biosynthesis of this compound to particular symbiotic microbes are not extensively detailed in the reviewed literature, it is a widely recognized phenomenon in marine natural product chemistry semanticscholar.orgnih.gov. The rich chemical diversity of Agelas sponges, yielding compounds like agelasines and their derivatives, strongly suggests a collaborative or symbiotic relationship between the sponge host and its microbial inhabitants in producing these bioactive molecules. Further research into the biosynthetic pathways and the microbial communities associated with Agelas sponges could uncover the specific roles of symbionts in generating this compound.

Potential for Derivatization to Enhance Selectivity or Reduce Toxicity

The chemical structure of this compound, a diterpene alkaloid, offers avenues for synthetic modification to optimize its therapeutic properties. Studies have explored the synthesis of analogs, such as ent-ageloxime D and N⁶-hydroxyagelasine analogs, to investigate structure-activity relationships uio.nouio.nonih.gov. For instance, the synthesis of N⁶-hydroxyagelasine D and related compounds demonstrated profound antimicrobial activities and biofilm inhibition, although some analogs also exhibited toxicity towards mammalian cells nih.gov. The comparison between this compound and its parent compound, (-)-Agelasine D, regarding their effects on biofilm formation and bacterial growth also highlights how minor structural changes can lead to distinct biological profiles researchgate.netuio.noresearchgate.netmdpi.com. Future derivatization efforts could focus on enhancing selectivity towards specific biological targets, improving potency, and mitigating any observed toxicities, thereby creating more effective and safer therapeutic agents.

Q & A

Q. How is (-)-Ageloxime D isolated from marine sponges, and what methodologies ensure structural integrity during extraction?

this compound is typically isolated via solvent extraction (e.g., methanol, dichloromethane) followed by sequential fractionation using techniques like vacuum liquid chromatography. Structural integrity is preserved by minimizing exposure to light/heat and using inert atmospheres during purification. Spectroscopic monitoring (e.g., TLC, HPLC) ensures fractions retain target compounds. For marine sponges of the Agelas genus, DNA barcoding is recommended to confirm species identity and reduce taxonomic ambiguity .

Q. What spectroscopic techniques are critical for initial characterization of this compound, and how are data interpreted?

Key techniques include:

- NMR : 1D/2D NMR (e.g., , , COSY, HSQC) identifies functional groups and connectivity. For example, NMR signals for methyl groups (δ 0.70–1.41 ppm) and oxime protons (δ 4.78 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHN) and isotopic patterns.

- IR Spectroscopy : Validates oxime (N–O stretch at ~1630 cm) and amine groups. Data interpretation requires cross-referencing with published spectra of agelasine analogs to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between proposed structures of this compound derived from natural isolation versus total synthesis?

Discrepancies often arise in stereochemical assignments (e.g., E/Z oxime configuration) or terpene core rearrangements. To resolve these:

- X-ray Crystallography : Provides unambiguous stereochemical data but requires high-purity crystals.

- Computational Modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data.

- Comparative Analysis : Align spectral data (e.g., NOESY correlations) with synthetic analogs. For example, total synthesis of ageloxime D revealed misassignments in labdane core configurations in early isolation studies .

Q. What strategies validate the stereochemical configuration of this compound's oxime group?

- NOESY/ROESY : Correlations between oxime protons (δ 4.78 ppm) and adjacent methyl groups (e.g., CH-16) confirm spatial proximity, supporting E-configuration .

- Derivatization : Converting the oxime to a stable derivative (e.g., acetate) for crystallographic analysis.

- Chiroptical Methods : Electronic circular dichroism (ECD) compares experimental and computed spectra for chiral centers .

Q. How should researchers design bioactivity assays for this compound to account for potential structural instability?

- Stability Screening : Pre-test compound stability in assay buffers (pH 7.4, 37°C) via LC-MS over 24–72 hours.

- Negative Controls : Include heat-degraded or oxidized samples to distinguish true bioactivity from artifact signals.

- Protease Inhibition : For antimicrobial assays, pair with protease inhibitors to prevent enzymatic degradation .

Data Contradiction and Reproducibility

Q. How can inconsistent bioactivity results for this compound across studies be systematically addressed?

- Standardized Protocols : Adopt uniform assay conditions (e.g., cell lines, inoculum size, solvent controls).

- Batch Variability Analysis : Compare NMR profiles of compound batches to rule out degradation or impurities.

- Meta-Analysis : Aggregate published data to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .

Q. What methodologies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Automated Synthesis Platforms : Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time).

- Quality Control : Validate intermediates via NMR and HPLC at each synthetic step.

- Open Data Sharing : Publish detailed spectral data and synthetic protocols in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.